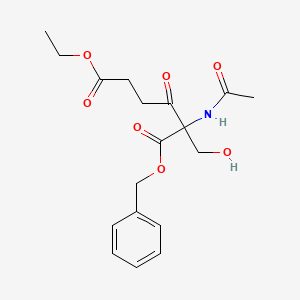
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an acetylamino group, a hydroxymethyl group, and a benzyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate typically involves multi-step organic reactions. The process may start with the preparation of the core hexanedioate structure, followed by the introduction of the benzyl, ethyl, acetylamino, and hydroxymethyl groups through various chemical reactions. Common reagents and catalysts used in these reactions include:
- Benzyl chloride for the introduction of the benzyl group.
- Ethyl bromide for the ethyl group.
- Acetyl chloride for the acetylamino group.
- Formaldehyde for the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the hexanedioate structure can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl 6-ethyl 2-(amino)-2-(hydroxymethyl)-3-oxohexanedioate: Similar structure but with an amino group instead of an acetylamino group.
1-Benzyl 6-ethyl 2-(acetylamino)-2-(methyl)-3-oxohexanedioate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is unique due to the presence of both the acetylamino and hydroxymethyl groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propriétés
Numéro CAS |
1851-55-4 |
|---|---|
Formule moléculaire |
C18H23NO7 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |
InChI |
InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |
Clé InChI |
PAPCYNCGILOTRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


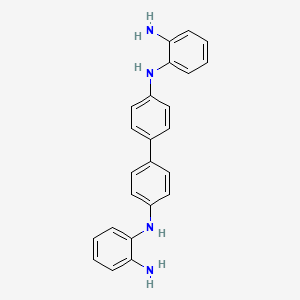
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
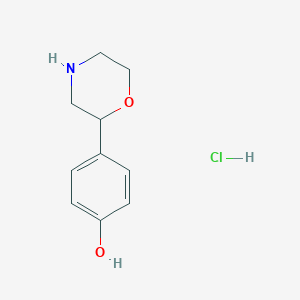
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
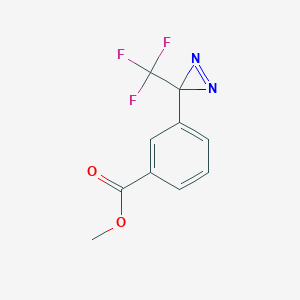
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

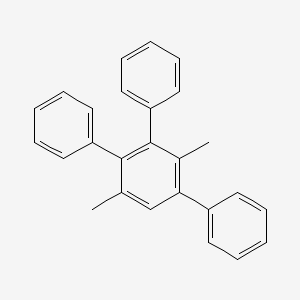
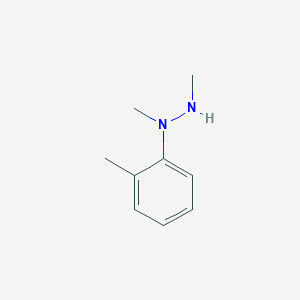

![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
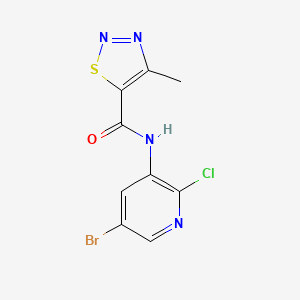
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

